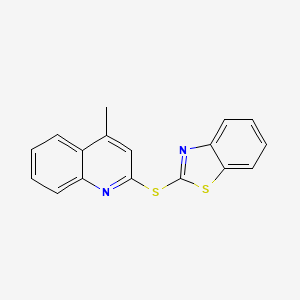![molecular formula C18H18N2O4S2 B5115596 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide, commonly known as NSC-745887, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
NSC-745887 exerts its therapeutic effects through the inhibition of various enzymes, including heat shock protein 90 (Hsp90) and protein kinase CK2. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various client proteins, including oncogenic proteins. Inhibition of Hsp90 by NSC-745887 leads to the degradation of these client proteins and ultimately results in the inhibition of cancer cell growth. Protein kinase CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation and apoptosis. Inhibition of CK2 by NSC-745887 leads to the induction of apoptosis and sensitization of cancer cells to chemotherapy.
Biochemical and Physiological Effects
NSC-745887 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy. Additionally, NSC-745887 has been found to inhibit the aggregation of amyloid-beta peptides and prevent the formation of alpha-synuclein aggregates, which are associated with Alzheimer's and Parkinson's diseases, respectively.
Advantages and Limitations for Lab Experiments
NSC-745887 has several advantages for lab experiments, including its small molecular weight, which allows for easy penetration of cell membranes, and its ability to selectively inhibit Hsp90 and CK2, which are involved in various cellular processes. However, NSC-745887 also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of NSC-745887, including the development of more efficient synthesis methods, the identification of additional therapeutic targets, and the evaluation of its potential as a therapeutic agent in various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of NSC-745887 in preclinical and clinical settings. Overall, NSC-745887 holds great promise as a potential therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
NSC-745887 can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with various reagents, including methylsulfonyl chloride, phenoxybutyric acid, and N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
NSC-745887 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, NSC-745887 has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease, and prevent the formation of alpha-synuclein aggregates, which are implicated in Parkinson's disease.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-15(24-12-7-5-4-6-8-12)17(21)20-18-19-14-10-9-13(26(2,22)23)11-16(14)25-18/h4-11,15H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLICIYZXSDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)

![2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5115552.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
